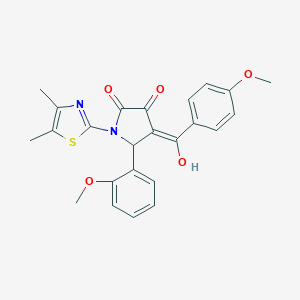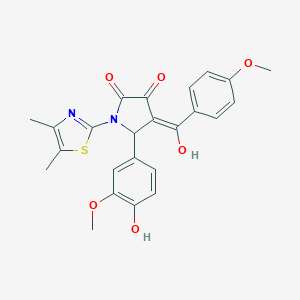
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HMBP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. HMBP is a member of the pyrrole family of compounds and has been studied extensively for its potential use in various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one exerts its pharmacological effects by inhibiting the activity of certain enzymes and pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. Studies have shown that 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the activity of certain enzymes involved in cell growth and proliferation, such as protein kinase C and phospholipase A2. 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. However, one of the limitations of using 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it can be difficult and time-consuming to synthesize.
Future Directions
There are several future directions for research on 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate the use of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate the use of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its potential pharmacological properties.
Synthesis Methods
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process involving the reaction of several chemical compounds. The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzoyl chloride with 2-methoxyphenyl hydrazine to form a hydrazone intermediate. The hydrazone intermediate is then reacted with 5-methyl-3-isoxazolyl-4-carboxylic acid to form the final product, 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in various therapeutic applications. One of the most promising applications of 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is in the treatment of cancer. Studies have shown that 3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C23H20N2O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H20N2O6/c1-13-11-18(24-31-13)25-20(16-9-4-5-10-17(16)30-3)19(22(27)23(25)28)21(26)14-7-6-8-15(12-14)29-2/h4-12,20,26H,1-3H3/b21-19+ |
InChI Key |
DUVMMCFJAVNLBG-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)




![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265388.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265409.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265410.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265411.png)